4,5-Dihydroxyimidazolidine-2-thione

Description

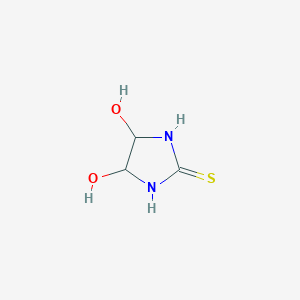

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxyimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHULQXOUOVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=S)N1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378140 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-25-6 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4,5 Dihydroxyimidazolidine 2 Thione and Its Derivatives

Conventional Synthetic Routes for 4,5-Dihydroxyimidazolidine-2-thione Core

Traditional methods for synthesizing the 4,5-dihydroxyimidazolidine-2-thione core have laid the groundwork for further advancements in the field. These routes primarily involve cyclocondensation reactions and can be catalyzed by either acids or bases.

Cyclocondensation of Thioureas with α-Dicarbonyl Compounds (e.g., Glyoxal)

The most common and direct method for synthesizing the 4,5-dihydroxyimidazolidine-2-thione core is the cyclocondensation reaction between a thiourea (B124793) and an α-dicarbonyl compound, with glyoxal (B1671930) being a prime example. nih.govmdpi.com This reaction involves the nucleophilic attack of the sulfur and nitrogen atoms of thiourea on the carbonyl carbons of glyoxal, leading to the formation of the five-membered imidazolidine (B613845) ring.

The reaction of thiourea with a 40% aqueous solution of glyoxal is a well-established procedure. mdpi.com For instance, dissolving 1.1 moles of thiourea in 1 mole of 40% glyoxal and adjusting the pH to 5 with a 10% sodium carbonate solution, followed by stirring at 50°C for 30 minutes, yields a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione. mdpi.com Similarly, N,N'-diaryl substituted 4,5-dihydroxyimidazolidine-2-thiones can be prepared by refluxing a 1,3-diarylthiourea with a 40% glyoxal solution in ethanol (B145695). nih.gov

The versatility of this method allows for the synthesis of various N-substituted derivatives by simply using the corresponding substituted thioureas. mdpi.com For example, N-alkyl, N-phenyl, and N-methylol derivatives have been successfully synthesized using this approach. researchgate.net

Acid-Catalyzed Cyclocondensation Protocols

The cyclocondensation reaction can be efficiently catalyzed by acids. The presence of an acid protonates the carbonyl oxygen of the α-dicarbonyl compound, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiourea.

Hydrochloric acid is a commonly used catalyst for this purpose. For the synthesis of O-alkyl derivatives, such as 4,5-diethoxyimidazolidine-2-thione, a mixture of trans-4,5-dihydroxyimidazolidine-2-thione, water, and the corresponding alcohol (ethanol, propanol, or butanol) is stirred at 50°C in the presence of hydrochloric acid at a pH of 2-4. mdpi.com A similar protocol using methanol (B129727) at a pH of 2, adjusted with concentrated HCl, yields a mixture of cis- and trans-4,5-dimethoxyimidazolidine-2-thione. mdpi.com

Base-Catalyzed Coupling Methods

Base-catalyzed conditions have also been employed for the synthesis of the 4,5-dihydroxyimidazolidine-2-thione core. The base deprotonates the thiourea, increasing its nucleophilicity and promoting the reaction with the α-dicarbonyl compound.

A common base used is sodium carbonate. For the synthesis of a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione, the pH of the reaction mixture of thiourea and glyoxal is adjusted to 5 using a 10% sodium carbonate solution. mdpi.com For the preparation of N-hydroxymethyl derivatives, after the initial reaction of thiourea and glyoxal, formaldehyde (B43269) is added, and the pH is adjusted to 8 with a 20% sodium carbonate solution. mdpi.com

Modernized and Environmentally Conscious Synthesis Techniques

In line with the growing emphasis on green chemistry, modern synthetic methodologies focus on reducing reaction times, increasing yields, and minimizing the use of hazardous solvents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of imidazolidine-2-thione. nih.govnih.govrsc.org

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov

Improved Yields: Microwave heating can lead to higher product yields. nih.gov

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

While specific examples for the direct microwave-assisted synthesis of 4,5-dihydroxyimidazolidine-2-thione are not extensively detailed in the provided search results, the successful application of this technology to similar heterocyclic systems, such as thiazolopyrimidines and dihydropyrimidines, strongly suggests its potential applicability and advantages for this synthesis as well. nih.govnih.gov

Solvent-Free and Grinding-Based Reaction Conditions

Solvent-free and grinding-based (mechanochemical) methods are at the forefront of green synthetic chemistry. beilstein-journals.orgresearchgate.net These techniques eliminate the need for volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up. scirp.org

Key advantages of these methods include:

Environmental Friendliness: The absence of solvents minimizes pollution and health hazards. scirp.org

High Efficiency: Reactions often proceed rapidly and with high yields. scirp.org

Simple Procedure: The experimental setup is straightforward, often involving just a mortar and pestle or a ball mill. beilstein-journals.orgresearchgate.net

The synthesis of various thiourea derivatives has been successfully achieved using grinding methods, often resulting in quantitative yields without the need for purification. beilstein-journals.orgbirmingham.ac.uk For instance, the one-pot reaction of benzils and urea (B33335) or thiourea derivatives under solvent-free grinding conditions provides excellent yields of imidazolidine-2-thiones. scirp.org This approach has been shown to overcome limitations of traditional methods, such as long reaction times and the use of hazardous solvents. scirp.org

The following table provides a summary of the reaction conditions for the synthesis of imidazolidine-2-thiones using a grinding method:

| Reactants | Base | Time (min) | Yield (%) |

| Benzil, Urea | KOH | 5 | 95 |

| Benzil, Thiourea | KOH | 5 | 98 |

| 4,4'-Dichlorobenzil, Urea | KOH | 7 | 94 |

| 4,4'-Dichlorobenzil, Thiourea | KOH | 6 | 96 |

| Data sourced from a study on the one-pot synthesis of imidazolidine-2-thiones under solvent-free and grinding conditions. scirp.org |

These modern techniques represent a significant step towards more sustainable and efficient chemical synthesis, and their application to the production of 4,5-dihydroxyimidazolidine-2-thione and its derivatives holds considerable promise.

Synthetic Strategies for N- and O-Substituted 4,5-Dihydroxyimidazolidine-2-thione Derivatives

The functionalization of the 4,5-dihydroxyimidazolidine-2-thione scaffold can be systematically achieved through targeted reactions at the nitrogen and oxygen atoms. These derivatization pathways open avenues to novel compounds with tailored properties.

N-Alkyl and N-Phenyl Derivatization Pathways

The introduction of alkyl and phenyl groups at the nitrogen atoms of the imidazolidine-2-thione ring is a primary strategy for modifying its electronic and steric characteristics. The synthesis of N-substituted derivatives is typically accomplished through the condensation of the appropriately substituted thiourea with glyoxal. acs.orgelsevierpure.comrsc.org

For instance, the reaction of N,N'-dialkylthioureas or N,N'-diphenylthiourea with a 40% aqueous solution of glyoxal in a suitable solvent like ethanol leads to the formation of the corresponding 1,3-disubstituted-4,5-dihydroxyimidazolidine-2-thiones. rsc.orgnih.gov The reaction mixture is generally heated to reflux to drive the condensation. rsc.org The introduction of alkyl substituents at the N-positions results in an up-field shift of the carbon signals of the imidazolidine-2-thione ring in the 13C NMR spectra, which is attributed to the inductive effects of these groups. acs.orgelsevierpure.com Conversely, N-phenyl derivatives exhibit a ring current effect that influences the chemical shifts of the carbon atoms in the heterocyclic ring. acs.orgelsevierpure.com The synthesis of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione has been reported by refluxing 1,3-diphenylthiourea with glyoxal in ethanol. rsc.org

| Reactants | Product | Reaction Conditions | Reference |

| 1,3-Diphenylthiourea, Glyoxal | trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione | Ethanol, reflux, 30 min | rsc.org |

| N,N'-Dialkylthiourea, Glyoxal | 1,3-Dialkyl-4,5-dihydroxyimidazolidine-2-thione | Ethanol, heat | nih.gov |

N-Methylol Derivatization: Novel Synthetic Access

A novel and significant derivatization pathway involves the introduction of hydroxymethyl (methylol) groups at the nitrogen atoms of the DHIT ring. This transformation is achieved through the reaction of 4,5-dihydroxyimidazolidine-2-thione with formaldehyde. acs.orgelsevierpure.com This reaction leads to the formation of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione. The identification and characterization of these N-methylol derivatives have been accomplished for the first time using 1D and 2D NMR spectroscopy, providing crucial structural insights into this new class of DHIT derivatives. acs.org The reaction with formaldehyde represents a straightforward and efficient method for introducing reactive functional groups onto the DHIT scaffold, which can serve as versatile intermediates for further chemical modifications.

| Reactants | Product | Analytical Method | Reference |

| 4,5-Dihydroxyimidazolidine-2-thione, Formaldehyde | 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | 1D and 2D NMR | acs.orgelsevierpure.com |

O-Alkyl Derivatization through Acid-Mediated Reactions

The hydroxyl groups at the C4 and C5 positions of the DHIT ring offer another site for derivatization. O-alkylation can be achieved through acid-mediated reactions of 4,5-dihydroxyimidazolidine-2-thione with various alcohols. acs.orgelsevierpure.com This reaction is typically carried out by stirring a mixture of trans-4,5-dihydroxyimidazolidine-2-thione with an excess of the corresponding alcohol (such as ethanol, propanol, or butanol) in the presence of a catalytic amount of acid, for instance, hydrochloric acid, to maintain a pH of 2-4. elsevierpure.com The reaction proceeds at a moderately elevated temperature, for example, 50 °C. elsevierpure.com This method allows for the synthesis of O-alkyl derivatives, which exhibit distinct spectral properties. O-alkylation leads to a de-shielding of the carbon atoms of the thione and methine groups in the 13C NMR spectra when compared to the unsubstituted DHIT. elsevierpure.com

| Reactants | Product | Reaction Conditions | Reference |

| trans-4,5-Dihydroxyimidazolidine-2-thione, Ethanol/Propanol/Butanol | O,O'-Dialkyl-4,5-dihydroxyimidazolidine-2-thione | HCl (pH 2-4), 50 °C, 1 h | elsevierpure.com |

Diastereoselective and Regioselective Synthesis of Advanced Scaffolds

Building upon the fundamental DHIT framework, more complex molecular architectures can be constructed through diastereoselective and regioselective reactions. These advanced strategies enable precise control over the three-dimensional arrangement of substituents, leading to the synthesis of sophisticated and potentially bioactive molecules.

Diastereoselective Condensations with Isothiocyanates

The reaction of diamines with isothiocyanates is a fundamental method for the synthesis of thioureas. nih.gov When a chiral diamine is used, this reaction can proceed with diastereoselectivity. The 4,5-dihydroxyimidazolidine-2-thione molecule possesses chiral centers at the C4 and C5 positions. Consequently, its reaction with isothiocyanates to form more complex thiourea-containing scaffolds is inherently a diastereoselective process. The stereochemical outcome of such a condensation would be influenced by the existing stereochemistry of the dihydroxy-imidazolidine ring. Chiral thiourea catalysts derived from chiral diamines, such as (1R,2R)-diaminocyclohexane, have been extensively used to control enantioselectivity in various reactions, highlighting the importance of the stereochemical arrangement within the diamine-thiourea backbone. acs.org In the context of DHIT, the pre-existing cis or trans configuration of the hydroxyl groups will direct the approach of the isothiocyanate, leading to the preferential formation of one diastereomer over the other. The study of diastereomeric thioureas formed from chiral starting materials is crucial for understanding and predicting the stereochemical course of these reactions.

Regioselective Reactions with Substituted Ureas

The regioselective functionalization of DHIT derivatives has been successfully demonstrated in their reaction with substituted ureas to form semithioglycolurils. For the first time, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas has been explored, revealing a high degree of regioselectivity. acs.org This reaction predominantly yields the previously inaccessible 1-alkyl-4-methylsemithioglycolurils as the major products. acs.org The reaction is not entirely exclusive, as the formation of isomeric 1-alkyl-6-methylsemithioglycolurils and diastereomers of 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-alkylurea) has also been observed, albeit as minor products. acs.org This regioselectivity is a critical aspect of the synthetic strategy, as it allows for the controlled construction of specific isomers of these complex heterocyclic systems. The development of methods for the synthesis of 1-substituted semithioglycolurils has also been achieved through the cyclocondensation of 1-substituted ureas with 4,5-dihydroxyimidazolidine-2-thione. acs.org

| Reactants | Major Product | Minor Products | Reference |

| 4,5-Dihydroxy-1-methylimidazolidine-2-thione, 1-Alkylureas | 1-Alkyl-4-methylsemithioglycolurils | 1-Alkyl-6-methylsemithioglycolurils, 1,1'-(1-Methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-alkylurea) diastereomers | acs.org |

Advanced Structural Elucidation and Conformational Analysis of 4,5 Dihydroxyimidazolidine 2 Thione Systems

Isomerism and Stereochemical Investigations

The spatial arrangement of the hydroxyl groups on the imidazolidine (B613845) ring gives rise to distinct stereoisomers, while the ring itself adopts specific non-planar conformations to minimize steric strain.

The presence of two stereogenic centers at the C4 and C5 positions of the imidazolidine ring allows for the existence of cis-trans isomerism, also known as geometric isomerism. wikipedia.org In the cis isomer, the two hydroxyl groups are situated on the same side of the ring's plane, whereas in the trans isomer, they are on opposite sides. wikipedia.orglibretexts.org

Experimental studies indicate that the synthesis of 4,5-dihydroxyimidazolidine-2-thione and its derivatives often results in a mixture of both isomers, with the trans isomer being predominantly formed. mdpi.commdpi.com This preference for the trans configuration is considered a common characteristic across many 4,5-dihydroxyimidazolidine-2-thione compounds. nih.gov For instance, the synthesis of the parent compound, 4,5-dihydroxyimidazolidine-2-thione, from thiourea (B124793) and glyoxal (B1671930) yields a cis-to-trans isomer ratio of 1:17. mdpi.com Similarly, derivatives such as 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione and 4,5-dimethoxyimidazolidine-2-thione (B3036637) have been isolated in cis:trans proportions of 1:16 and 1:18, respectively. mdpi.commdpi.com While quantum chemical calculations suggest that N-alkylated cis isomers may have lower molecular energy due to intramolecular hydrogen bonding, the experimental prevalence of the trans isomer highlights the complex interplay of factors governing isomeric stability. mdpi.commdpi.com

The identification and quantification of these isomers are often achieved through spectroscopic and chromatographic methods. In ¹H NMR spectroscopy, the signal for the methine protons of the trans isomer typically appears at a higher chemical shift (downfield) compared to the cis isomer. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) has been successfully employed to separate the cis and trans isomers, allowing for their individual analysis. researchgate.net

| Compound | Cis:Trans Ratio | Source |

|---|---|---|

| 4,5-Dihydroxyimidazolidine-2-thione | 1:17 | mdpi.com |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | 1:16 | mdpi.commdpi.com |

| 4,5-Dimethoxyimidazolidine-2-thione | 1:18 | mdpi.com |

| N-phenyl derivative | 1:11 | mdpi.com |

The five-membered imidazolidine ring is not planar and adopts puckered conformations to alleviate torsional and steric strain. The two primary conformations observed in 4,5-dihydroxyimidazolidine-2-thione systems are the envelope and the half-chair. nih.govnih.gov

In the crystal structure of trans-4,5-dihydroxyimidazolidine-2-thione, the five-membered ring exists in an envelope conformation. researchgate.net A similar conformation is observed in trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, where one of the ring's carbon atoms (C3) is displaced by -0.369 Å from the plane formed by the other four atoms. nih.gov

However, the substitution pattern can influence the ring's conformation. For example, trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione adopts a nearly half-chair conformation. nih.gov This deviation from the envelope form is attributed to van der Waals repulsions between the five-membered ring and its bulky N-phenyl substituents. nih.gov The precise conformation can be described by ring puckering parameters. For this half-chair conformation, the total puckering amplitudes (Q₂) are 0.247 Å and 0.187 Å, with corresponding phase angles (φ₂) of 302.1° and 333°, respectively, due to disorder in one of the substituent groups. nih.gov

Spectroscopic Characterization for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,5-dihydroxyimidazolidine-2-thione systems, providing detailed information about the molecular framework and stereochemistry.

Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign signals and confirm the connectivity of atoms within the molecule.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of various functional groups and isomers.

In the ¹³C NMR spectrum of a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione, distinct signals are observed for each isomer. The thiocarbonyl (C=S) carbon resonates at approximately δ 181.35 ppm and δ 182.11 ppm, while the methine (CH) carbons of the ring appear at δ 79.95 ppm and δ 87.22 ppm. mdpi.com For N-alkyl derivatives, the chemical shifts of the methine carbons are particularly useful for identifying the isomers, as the signals for the cis isomers are shifted to a higher field (upfield) compared to the trans isomers. researchgate.net

For trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the ¹H NMR spectrum shows a multiplet for the phenyl protons between δ 7.52 and 7.28 ppm and doublets for the methine protons at δ 7.10 ppm and δ 5.19 ppm. nih.gov The parent trans-4,5-dihydroxyimidazolidine-2-thione shows a singlet for the NH protons at δ 8.863 ppm, and doublets for the CH and OH protons at δ 6.272–6.254 ppm and δ 4.740–4.723 ppm, respectively. researchgate.net

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| Mixture of cis/trans-4,5-Dihydroxyimidazolidine-2-thione | ¹³C | C=S | 181.35, 182.11 | mdpi.com |

| CH (ring) | 79.95, 87.22 | |||

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | ¹³C | C=S | 180.85, 180.43 | mdpi.com |

| CH (ring) | 85.73, 78.36 | |||

| CH₂ (methylol) | 66.24 | |||

| trans-4,5-Dihydroxyimidazolidine-2-thione | ¹H | NH | 8.863 (s) | researchgate.net |

| CH | 6.272–6.254 (d) | |||

| OH | 4.740–4.723 (d) | |||

| trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione | ¹H | Ar-H | 7.52–7.28 (m) | nih.gov |

| CH | 7.10 (d) | |||

| CH | 5.19 (d) |

To resolve signal overlap and make unambiguous assignments, a suite of advanced NMR experiments is utilized. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are 1D techniques used to differentiate between carbon signals based on the number of attached protons (CH, CH₂, CH₃) and to identify quaternary carbons. mdpi.comuvic.ca For example, DEPT-135 and APT experiments were crucial for the unambiguous interpretation of the ¹³C spectrum of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that maps direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu In the study of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the HSQC spectrum revealed direct correlations between the methine protons and their corresponding carbons at δ 5.02 ppm (¹H) – δ 86.26 ppm (¹³C) and δ 5.20 ppm (¹H) – δ 78.36 ppm (¹³C). mdpi.com

The combined application of these 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural and stereochemical characterization of 4,5-dihydroxyimidazolidine-2-thione systems. mdpi.comresearchgate.net

Computational Approaches for Structural and Spectroscopic Validation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for validating experimental findings and providing deeper insight into the structural and electronic properties of 4,5-dihydroxyimidazolidine-2-thione systems. mdpi.com These computational methods are used to perform geometry optimization, conformational analysis, and to calculate spectroscopic parameters. researchgate.netmdpi.com

Geometry optimization calculations are used to determine the lowest energy structure of the molecule. rsc.org For DHIT derivatives, calculations have shown that cis isomers of N-alkylated DHIT possess lower molecular energy compared to the corresponding trans isomers. mdpi.com This is attributed to the stabilizing effect of intramolecular hydrogen bonding between the two hydroxyl groups in the cis configuration. mdpi.com However, for other derivatives, such as 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the trans isomer is found to be more stable, with the cis isomer calculated to be higher in energy by approximately 2.3 kcal/mol. mdpi.com This result aligns with experimental observations where the trans isomer is the predominant product. mdpi.com

These calculations are typically performed using a specific functional, such as B3LYP or PBE0, combined with a basis set like 6-311+G(d,p). mdpi.comnih.gov The choice of functional and basis set is critical for achieving results that accurately correlate with experimental data. rsc.org The calculations can also model the effect of solvent, for instance by using a Polarizable Continuum Model (PCM). mdpi.com The optimized geometries from these calculations serve as the basis for predicting other properties, including NMR chemical shifts, which can then be compared with experimental spectra for validation. mdpi.com

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The confluence of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and sophisticated quantum chemical calculations has proven to be a powerful strategy for the detailed structural elucidation of complex organic molecules. In the context of 4,5-dihydroxyimidazolidine-2-thione (DHIT) and its derivatives, computational methods are instrumental in assigning experimental signals, identifying geometric isomers, and understanding the electronic effects of various substituents on the imidazolidine-2-thione ring.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been systematically applied to predict the ¹³C and ¹H NMR chemical shifts of DHIT systems. mdpi.com These theoretical predictions, when compared with experimental data, provide a robust framework for structural verification and analysis. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating magnetic shielding tensors, which are then converted into chemical shifts. mdpi.comnih.gov

A notable application of this combined computational-experimental approach is in the differentiation of cis and trans isomers of N-substituted DHIT derivatives. mdpi.com For instance, quantum chemical calculations have shown that the chemical shifts of the methine group's carbon atoms are particularly sensitive to the isomeric form, with the cis isomers exhibiting up-field shifts compared to their trans counterparts. mdpi.com This phenomenon is attributed to specific electron density distributions in the cis configuration. mdpi.com

In a comprehensive study, the NMR spectra of newly synthesized N-methylol and O-alkyl derivatives of DHIT were analyzed with the aid of quantum chemical calculations. mdpi.com For 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the ¹³C NMR spectrum revealed two distinct signals in the downfield region for the thione carbon, which, in conjunction with computational data, aided in the characterization of the compound. mdpi.com The calculated ¹³C NMR spectra for certain conformers of this derivative, which account for intramolecular hydrogen bonds, show a significant up-field shift for the thione group carbon signal, bringing the predicted values closer to the experimental observations. mdpi.commdpi.com This underscores the importance of considering conformational flexibility and intramolecular interactions in the computational models to achieve high accuracy.

The synergy between theoretical predictions and experimental measurements is further highlighted by the ability to identify the isomeric composition of reaction products. For example, in the synthesis of N-substituted DHIT derivatives, a mixture of cis and trans isomers is often formed. mdpi.com By comparing the experimental NMR spectra with the calculated chemical shifts for each possible isomer, a reliable identification and quantification of the isomeric ratio in the final product can be achieved. mdpi.commdpi.com

Below are interactive data tables summarizing the experimental and calculated ¹³C and ¹H NMR chemical shifts for 4,5-dihydroxyimidazolidine-2-thione and one of its derivatives.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 4,5-Dihydroxyimidazolidine-2-thione Isomers

| Isomer | Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| cis-4,5-Dihydroxyimidazolidine-2-thione | C=S | 182.11 | - |

| CH | 87.22 | - | |

| trans-4,5-Dihydroxyimidazolidine-2-thione | C=S | 181.35 | - |

| CH | 79.95 | - |

*Data sourced from a study where a mixture of cis and trans isomers was analyzed. researchgate.net Calculated values for the parent compound were not explicitly provided in the primary source.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (Conformer 6t) |

|---|---|---|

| C=S | 180.85 | 181.43 |

| C=S | 180.43 | - |

| CH (ring) | 85.73 | - |

| CH (ring) | 78.36 | - |

| CH₂ (methylol) | 66.24 | - |

*The experimental spectrum showed multiple signals, indicative of isomeric presence. mdpi.com The calculated value corresponds to a specific conformer (6t) that considers intramolecular hydrogen bonds. mdpi.commdpi.com

Elucidation of Reaction Mechanisms and Pathways Involving 4,5 Dihydroxyimidazolidine 2 Thione

Kinetic Investigations of 4,5-Dihydroxyimidazolidine-2-thione Formation and Transformation

The synthesis of 4,5-dihydroxyimidazolidine-2-thione, typically from the reaction of glyoxal (B1671930) and thiourea (B124793), has been the subject of detailed kinetic analysis. Modern analytical techniques have enabled a deeper understanding of the reaction rates and influencing factors.

Researchers have employed High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the synthesis of DHIT. researchgate.net These methods allow for the quantification of reactants and products over time, providing essential data for kinetic modeling. For instance, in situ Raman spectroscopy has been introduced as a powerful tool for the quantitative determination of reactant concentrations in real-time. researchgate.net This technique has proven to be linear and precise for measuring thiourea concentrations between 0.10 and 1.57 M during the preparation of DHIT. researchgate.net

Kinetic studies have also shed light on subsequent transformations of DHIT. One notable reaction is the formation of methimazole (B1676384) (1-methyl-1H-imidazole-2(3H)-thione), a significant antithyroid drug. The reaction involves the reduction of 1-methyl-4,5-dihydroxyimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea. researchgate.net Kinetic analysis of this process is vital for optimizing the synthesis of methimazole from readily available DHIT precursors. researchgate.net

The following table summarizes the application of analytical methods in the kinetic studies of DHIT formation.

| Analytical Method | Application in Kinetic Studies | Concentration Range (Thiourea) | Reference |

| HPLC & NMR | Quantitative study of the reaction pathway and kinetics of DHIT synthesis. | Not Specified | researchgate.net |

| In situ Raman Spec. | Real-time quantitative determination of thiourea concentration during DHIT formation, enabling kinetic calculations. | 0.10 to 1.57 M | researchgate.net |

Identification and Characterization of Stable and Transient Reaction Intermediates

The reaction pathways involving 4,5-dihydroxyimidazolidine-2-thione are characterized by the formation of various stable and transient intermediates. The identification of these species is paramount for a complete mechanistic understanding.

During the synthesis of DHIT from glyoxal and thiourea, reaction mixtures have been shown to contain stable intermediate products. researchgate.net Among the most significant intermediates identified are the N-methylol derivatives of DHIT. researchgate.netmdpi.com These have been characterized for the first time using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. researchgate.netmdpi.com For example, the 13C NMR spectrum for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, an N-methylol derivative, shows distinct signals for the thione carbon (around 180 ppm), ring carbons (78-86 ppm), and the methylol substituent carbon (around 66 ppm). mdpi.com

In acylation reactions involving imidazolidine-2-thione, weak Vilsmeier reagents have been identified as key intermediates. nih.gov These are formed from the reaction of a dimethylamide (like DMF) with an acyl chloride and serve as the electrophilic species that react with the nucleophilic nitrogen atoms of the thione. nih.gov The study of transformations of DHIT derivatives, such as the heating of 5-hydroxy-4-methoxyimidazolidine-2-thione, also points to a complex series of intermediate steps. researchgate.net

The characterization of these intermediates often relies heavily on spectroscopic methods, as detailed in the table below.

| Intermediate Class | Specific Example | Characterization Method(s) | Reference |

| N-Methylol Derivatives | 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | 1D & 2D NMR Spectroscopy | mdpi.com |

| Vilsmeier Reagents | Adduct of DMF and benzoyl chloride | IR & NMR Spectroscopy | nih.gov |

| Decomposition Products | Glycolic acid | HPLC, NMR | researchgate.net |

Mechanistic Insights Derived from Integrated Experimental and Computational Studies

The combination of experimental data and computational modeling has provided profound insights into the reaction mechanisms of DHIT. This integrated approach helps to rationalize observed chemical behaviors and predict molecular properties.

Quantum chemical calculations have been particularly useful in understanding the structural features of DHIT derivatives. For N-alkylated derivatives, calculations have shown that cis isomers possess lower molecular energy compared to their trans counterparts. mdpi.com This stability is attributed to the formation of intramolecular hydrogen bonds between the two hydroxyl groups in the cis configuration. mdpi.com These theoretical findings align with experimental observations from NMR spectroscopy. mdpi.com

Similarly, computational semi-empirical simulations have been employed to rationalize the factors that influence the outcome of acylation reactions of imidazolidine-2-thione. nih.gov These studies help explain why reactions with certain acyl chlorides lead to mono-acylated products while others yield di-acylated derivatives. nih.gov

Crystallographic studies also contribute to this integrated approach. The comparison of bond lengths and ring conformations in different DHIT derivatives, such as trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione and the unsubstituted trans-DHIT, reveals the electronic and steric effects of substituents. nih.gov For example, the C1=S1 bond is shorter and the C1-N bonds are longer in the N,N'-diphenyl derivative compared to the unsubstituted compound, a difference that can be analyzed through computational models. nih.govnih.gov The conformation of the five-membered ring itself can differ, showing a perfect envelope shape in one case and a distorted conformation in another, which is attributed to van der Waals repulsions between the ring and its substituents. nih.gov

Influence of Reaction Conditions on Pathway Selectivity (e.g., Acidic vs. Basic Catalysis)

The selectivity of reaction pathways involving 4,5-dihydroxyimidazolidine-2-thione is highly dependent on the reaction conditions, with pH being a critical parameter. The use of acidic or basic catalysis can direct the reaction towards different products.

The synthesis of DHIT and its derivatives provides clear examples of this influence. The initial condensation of thiourea with a 40% glyoxal solution is typically adjusted to a pH of 5 using a sodium carbonate solution to yield a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione. mdpi.com

In contrast, subsequent reactions of DHIT are often promoted under acidic conditions. The synthesis of O-substituted derivatives, such as 4,5-dimethoxyimidazolidine-2-thione (B3036637), is achieved by reacting trans-DHIT with methanol (B129727) in the presence of concentrated hydrochloric acid to adjust the pH to 2. mdpi.com Similarly, other 4,5-dialkoxyimidazolidine-2-thiones are prepared by reacting DHIT with the corresponding alcohol at a pH between 2 and 4. mdpi.com This demonstrates that acidic catalysis is essential for the etherification of the hydroxyl groups. The formation of certain heterocyclic systems from DHIT derivatives has also been shown to proceed under the influence of a Brønsted acid catalyst. researchgate.net The conditions found in different geothermal environments, which can be either highly acidic (pH 2-3) or basic (pH 9-10), highlight the potential for distinct chemical evolution pathways for related compounds in natural settings. uni-muenchen.de

The following table outlines the effect of pH on specific synthetic pathways.

| Reaction | pH Condition | Catalyst/Reagent | Product | Reference |

| Synthesis of cis/trans-DHIT mixture | pH 5 | Na₂CO₃ solution | cis/trans-4,5-Dihydroxyimidazolidine-2-thione | mdpi.com |

| Synthesis of cis/trans-4,5-Dimethoxyimidazolidine-2-thione | pH 2 | Concentrated HCl | cis/trans-4,5-Dimethoxyimidazolidine-2-thione | mdpi.com |

| Synthesis of other 4,5-Dialkoxyimidazolidine-2-thiones | pH 2-4 | Hydrochloric acid | 4,5-Dialkoxyimidazolidine-2-thione derivatives | mdpi.com |

Chemical Reactivity and Functional Derivatization of 4,5 Dihydroxyimidazolidine 2 Thione

Reactions Leading to Annulated or Fused Heterocyclic Systems

The presence of reactive hydroxyl and N-H groups in 4,5-dihydroxyimidazolidine-2-thione facilitates condensation reactions with bifunctional reagents, leading to the formation of annulated or fused heterocyclic structures such as glycolurils and their thio-analogs.

The synthesis of semithioglycolurils, which are bicyclic compounds containing both a urea (B33335) and a thiourea (B124793) fragment, can be achieved through condensation reactions involving a glycoluril (B30988) precursor and a source of thiocyanic acid (HNCS). While direct condensation with 4,5-dihydroxyimidazolidine-2-thione is not extensively detailed, a highly relevant two-step, one-pot procedure has been developed for 1-substituted semithioglycolurils. This method starts with the reaction of 1-substituted ureas and glyoxal (B1671930) to form a 1-substituted 4,5-dihydroxyimidazolidine-2-one intermediate, which subsequently reacts with isothiocyanic acid (HSCN) to yield the target semithioglycoluril. google.com This approach highlights the utility of the dihydroxyimidazolidine core structure in building these fused systems.

The reaction of N-substituted 4,5-dihydroxyimidazolidine-2-thione with ureas provides a direct route to semithioglycoluril derivatives. Research has demonstrated the regioselective reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with various 1-alkylureas. google.com This acid-catalyzed condensation predominantly yields 1-alkyl-4-methylsemithioglycolurils, which were previously inaccessible compounds. google.com

The reaction is accompanied by the formation of several byproducts, including isomeric 1-alkyl-6-methylsemithioglycolurils. google.com For instance, the reaction with 1-isopropylurea also produced a mixture of diastereomeric 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea), resulting from the reaction of both hydroxyl groups with the urea. google.com

| Reactant 1 | Reactant 2 | Major Product | Minor/Side Products | Ref |

| 4,5-Dihydroxy-1-methylimidazolidine-2-thione | 1-Alkylureas | 1-Alkyl-4-methylsemithioglycolurils | 1-Alkyl-6-methylsemithioglycolurils | google.com |

| 4,5-Dihydroxy-1-methylimidazolidine-2-thione | 1-Isopropylurea | 1-Isopropyl-4-methylsemithioglycoluril | 1,1'-(1-Methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea) | google.com |

Modifications at the Thione Group and Ring Heteroatoms

The thiourea functionality within 4,5-dihydroxyimidazolidine-2-thione is a key site for chemical modification. The sulfur atom can undergo reactions typical of thioamides, such as alkylation and selenation, while the ring nitrogen atoms can also be functionalized.

The sulfur atom of the thiourea group is nucleophilic and can be readily alkylated. While specific studies on the S-alkylation of 4,5-dihydroxyimidazolidine-2-thione are not extensively documented, the reactivity of the parent compound, imidazolidine-2-thione (ethylenethiourea), and other cyclic thioureas is well-established. These compounds react with alkyl halides, such as methyl iodide, to form the corresponding S-alkylated products, known as 2-alkylthio-2-imidazolinium salts (isothiouronium salts). google.comacs.orgkoreascience.krnih.gov This reaction proceeds by the attack of the sulfur atom on the electrophilic carbon of the alkyl halide. koreascience.kr

For example, the general reaction for S-methylation of a cyclic thiourea with methyl iodide forms an S-methyl isothiouronium iodide salt. This transformation converts the thione into a good leaving group, which is useful for subsequent nucleophilic substitution reactions. google.com It is highly probable that 4,5-dihydroxyimidazolidine-2-thione would undergo a similar reaction to yield S-alkylated derivatives under appropriate conditions.

The conversion of a thione to a selenone (C=S to C=Se) is a known transformation in heterocyclic chemistry, offering a pathway to selenium-containing analogs. Although a direct selenation of 4,5-dihydroxyimidazolidine-2-thione to form a thioselenoglycoluril precursor is not explicitly described in the reviewed literature, a general and effective method for converting thioureas to selenoureas has been established. google.comacs.orgnih.gov

This synthetic strategy typically involves two steps:

S-methylation : The thiourea is first reacted with methyl iodide to form the S-methyl isothiouronium hydroiodide salt. google.com This step activates the thiocarbonyl group by creating a highly effective leaving group (methylthiol).

Displacement with Hydroselenide : The S-methylated intermediate is then treated with a hydroselenide reagent, such as sodium hydroselenide (NaHSe), generated in situ from hydrogen selenide (B1212193) (H₂Se) gas. google.com The hydroselenide ion acts as a strong nucleophile, displacing the thiomethyl group to form the desired selenourea. google.com

This methodology provides a plausible, albeit unconfirmed, route for the synthesis of 4,5-dihydroxyimidazolidine-2-selenone from its thione counterpart.

Ring-Opening and Other Transformation Reactions

The 4,5-dihydroxyimidazolidine-2-thione ring can undergo transformations that either open the ring or alter its fundamental structure. One of the most significant transformations is its conversion into other heterocyclic systems. A notable example is the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione using 1-methylthiourea, which serves as a synthetic route to 1-methyl-1H-imidazole-2(3H)-thione, also known as methimazole (B1676384) or thiamazole, a widely used antithyroid drug. google.com This reaction involves the effective dehydration and aromatization of the imidazolidine (B613845) ring to form the more stable imidazole (B134444) ring system.

Furthermore, the imidazolidine-2-thione ring can be susceptible to ring-opening under strongly basic conditions. The reaction of the parent imidazolidine-2-thione with carbon disulfide in the presence of sodium hydride has been shown to generate ring-opened intermediates. This demonstrates that the integrity of the heterocyclic ring can be compromised, leading to acyclic derivatives that can participate in further reactions.

Reactions with Carbon Disulphide and Strong Bases

The reaction of the imidazolidine-2-thione core with carbon disulphide in the presence of strong bases is a notable transformation, leading to the formation of dithiocarbamates and related heterocyclic systems. While specific studies on 4,5-dihydroxyimidazolidine-2-thione are not extensively detailed in the reviewed literature, the reactivity of the parent compound, imidazolidine-2-thione (also known as ethylenethiourea), provides significant insight into these reactions. The presence of the dihydroxy moiety on the carbon backbone is not expected to alter the fundamental nucleophilic character of the nitrogen atoms.

Research on imidazolidine-2-thione has shown that it reacts with carbon disulphide when treated with strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi). These bases are capable of deprotonating the N-H groups of the thiourea moiety, generating a highly reactive anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulphide.

The specific products formed depend on the reaction conditions and the base used. For instance, when sodium hydride is used as the base in a solvent mixture of tetrahydrofuran (B95107) (THF), hexamethylphosphoramide (B148902) (HMPA), and diethyl carbonate, two main products have been isolated: a ring-opened bis(thioamide) and a fused heterocyclic compound, 2,3,6,7-tetrahydrodi-imidazo[2,1-b:1',2'-e] Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgthiadiazine-5-thione. The formation of these complex structures is proposed to proceed through several intermediates, initiated by the nucleophilic attack of the imidazolidine-2-thione anion on carbon disulphide.

Conversely, if n-butyllithium is employed as the base, followed by an alkylating agent such as methyl iodide, a different product, methyl 2-methylthio-4,5-dihydroimidazole-1-carbodithioate, is formed. This indicates that the initially formed dithiocarbamate (B8719985) intermediate can be trapped by electrophiles.

The general mechanism for these reactions involves the following key steps:

Deprotonation of the N-H group by a strong base to form an anion.

Nucleophilic addition of the anion to carbon disulphide to yield a dithiocarbamate salt.

Subsequent reaction of this intermediate, which can include coupling with another molecule of the starting anion, ring-opening, or cyclization, depending on the reaction conditions.

This reactivity highlights the potential of 4,5-dihydroxyimidazolidine-2-thione to serve as a precursor for more complex, sulfur-containing heterocyclic systems through reactions involving carbon disulphide.

Table 1: Products from the Reaction of Imidazolidine-2-thione with CS₂ and Strong Bases

| Base | Product(s) | Reference |

|---|---|---|

| Sodium Hydride (NaH) | 1,2-bis-[(2-thioxoimidazolidin-1-yl)thiocarboxamido]ethane and 2,3,6,7-tetrahydrodi-imidazo[2,1-b:1',2'-e] Current time information in Bangalore, IN.researchgate.netorganic-chemistry.orgthiadiazine-5-thione | |

| n-Butyllithium (n-BuLi) | Methyl 2-methylthio-4,5-dihydroimidazole-1-carbodithioate (after methylation) |

Acylation Reactions and Substituent Effects

The acylation of 4,5-dihydroxyimidazolidine-2-thione can occur at the nitrogen or oxygen atoms, leading to a variety of functionalized derivatives. The outcome of these reactions and the properties of the resulting products are significantly influenced by the nature of the substituents introduced.

Studies have been conducted on the synthesis of N- and O-derivatives of DHIT, which provides insight into the effects of various substituents on the imidazolidine-2-thione ring. mdpi.comresearchgate.net The introduction of N-alkyl, N-phenyl, and N-methylol groups has been achieved, and their impact on the spectral characteristics of the molecule has been systematically studied using NMR spectroscopy and quantum chemical calculations. mdpi.comresearchgate.net For example, the introduction of an alkyl group at the nitrogen position generally leads to an up-field shift of the carbon signals in the 13C NMR spectrum of the imidazolidine-2-thione ring, which is attributed to the inductive effects of these alkyl groups. mdpi.comresearchgate.net In the case of N-phenyl derivatives, a ring current effect from the phenyl group influences the positions of the carbon signals of the heterocyclic ring. mdpi.comresearchgate.net

The synthesis of N,N'-diaryl substituted 4,5-dihydroxyimidazolidine-2-thiones has also been reported. nih.gov For instance, the reaction of 1,3-diphenylthiourea with glyoxal in ethanol (B145695) yields trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione. nih.gov A comparison of the bond lengths in this diaryl-substituted derivative with the unsubstituted trans-4,5-dihydroxyimidazolidine-2-thione reveals the electronic effects of the substituents. The C-N bonds within the heterocyclic ring are longer in the diphenyl derivative, while the C=S and C-C bonds are shorter, indicating a redistribution of electron density upon N-arylation. nih.gov

Furthermore, N-methylol derivatives of 4,5-dihydroxyimidazolidine-2-thione have been synthesized and identified for the first time using one- and two-dimensional NMR techniques. mdpi.comresearchgate.net These derivatives are formed through the reaction of DHIT with formaldehyde (B43269). mdpi.com

Table 2: Effect of Substituents on ¹³C NMR Chemical Shifts of the Imidazolidine-2-thione Ring

| Substituent Type | Effect on Ring Carbon Signals | Reference |

|---|---|---|

| N-Alkyl | Up-field shift due to inductive effects | mdpi.comresearchgate.net |

| N-Phenyl | Affected by ring current effects | mdpi.comresearchgate.net |

Chiral Derivatization and Stereocontrol in Reactions

4,5-Dihydroxyimidazolidine-2-thione is an inherently chiral molecule due to the presence of two stereogenic centers at the C4 and C5 positions of the imidazolidine ring. This chirality leads to the existence of diastereomers, namely the cis and trans isomers. The synthesis of DHIT from glyoxal and thiourea typically results in a mixture of these isomers, with the trans isomer being the thermodynamically more stable and often the major product. mdpi.com The crystal structure of trans-4,5-dihydroxyimidazolidine-2-thione has been determined by X-ray crystallography, confirming that the two hydroxyl groups lie on opposite sides of the five-membered ring. researchgate.net

The stereochemistry of DHIT plays a crucial role in its derivatization, allowing for stereocontrolled reactions and the synthesis of new chiral derivatives. The hydroxyl groups and the N-H protons provide multiple sites for functionalization where the stereochemical outcome can be directed.

The synthesis of O-alkyl derivatives, for example, through the reaction of DHIT with an alcohol in an acidic medium, can also result in mixtures of geometric isomers. mdpi.com The ability to distinguish between these isomers is critical, and NMR spectroscopy has been shown to be a powerful tool for this purpose. The chemical shifts of the carbon atoms of the methine groups (C4 and C5) can be used to identify the cis and trans isomers of N-alkyl derivatives of DHIT, with the signals for the cis isomers typically appearing at a higher field. mdpi.com

A high degree of stereocontrol has been demonstrated in reactions of the analogous compound, 4,5-dihydroxyimidazolidine-2-one. When reacted with arylsulfinic acids, these compounds exclusively yield the trans-diastereomers of the 5-arylsulfonyl-4-hydroxyimidazolidine-2-one products. sciforum.net This suggests that the substitution of the hydroxyl group proceeds with a high level of stereoselectivity, which is likely applicable to the thione derivative as well. Such stereoselective reactions are fundamental in organic synthesis for creating specific stereoisomers of a product. masterorganicchemistry.com

The potential for chiral derivatization extends to using DHIT as a chiral scaffold. By modifying the hydroxyl or amine functionalities with other chiral or prochiral reagents, a diverse library of new chiral molecules can be accessed. This approach is common in medicinal chemistry for the development of enantiomerically pure compounds.

Table 3: Stereoisomers of 4,5-Dihydroxyimidazolidine-2-thione and its Derivatives

| Compound | Isomerism | Method of Analysis/Observation | Reference |

|---|---|---|---|

| 4,5-Dihydroxyimidazolidine-2-thione | cis and trans diastereomers | Synthesis and NMR spectroscopy | mdpi.com |

| trans-4,5-Dihydroxyimidazolidine-2-thione | Single trans isomer | X-ray crystallography | researchgate.net |

| N-Alkyl derivatives of DHIT | cis and trans diastereomers | NMR spectroscopy (distinguished by CH chemical shifts) | mdpi.com |

| 5-Arylsulfonyl-4-hydroxyimidazolidine-2-one (analog) | Exclusively trans diastereomer formed | Reaction with arylsulfinic acids | sciforum.net |

Role of 4,5 Dihydroxyimidazolidine 2 Thione As a Precursor in Advanced Heterocyclic Synthesis

Building Blocks for Complex Polycyclic Imidazolidine-Based Compounds

While 4,5-dihydroxyimidazolidine-2-thione holds significant potential as a precursor for a variety of fused heterocyclic systems due to its array of functional groups, its specific, documented application in the synthesis of certain complex polycyclic imidazolidine-based compounds remains a developing area of research. The inherent reactivity of the diol and the thiourea (B124793) moiety suggests its utility in constructing fused ring systems. The synthesis of the parent compound itself, typically as the more stable trans-isomer, is achieved through the reaction of thiourea with a 40% aqueous solution of glyoxal (B1671930). researchgate.net The structure of trans-4,5-dihydroxyimidazolidine-2-thione has been confirmed by X-ray crystallography, revealing a five-membered ring in an envelope conformation with the two hydroxyl groups situated on opposite sides of the ring. researchgate.netnih.gov

Precursors for Tetrahydroimidazo[4,5-d]imidazoles

The direct synthesis of tetrahydroimidazo[4,5-d]imidazoles from 4,5-dihydroxyimidazolidine-2-thione is not extensively documented in the reviewed scientific literature. The structure of tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, also known as glycoluril (B30988), is closely related, differing by the presence of carbonyl groups instead of a thiocarbonyl group and an additional urea-derived ring. nih.gov Glycoluril is typically synthesized by the reaction of glyoxal with two equivalents of urea (B33335). wikipedia.org

Precursors for Octahydroimidazo[4,5-e]Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazines

There is a lack of specific literature detailing the direct use of 4,5-dihydroxyimidazolidine-2-thione as a precursor for the synthesis of octahydroimidazo[4,5-e] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazines. The synthesis of related triazine derivatives often involves different synthetic pathways and starting materials. nih.govnih.govrsc.org

Precursors for Tetrahydroimidazo[4,5-c]Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazoles

The synthesis of tetrahydroimidazo[4,5-c] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazoles directly from 4,5-dihydroxyimidazolidine-2-thione is not a well-reported transformation in the surveyed chemical literature. The synthesis of various thiadiazole-containing heterocycles generally proceeds through alternative routes. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org

Synthesis of Glycoluril and Thio- and Semithioglycoluril Analogues

A more established application of 4,5-dihydroxyimidazolidine-2-thione is its role as a key precursor in the synthesis of glycoluril analogues, particularly those containing sulfur atoms, such as thio- and semithioglycolurils. These compounds are of interest for their potential applications in supramolecular chemistry and as building blocks for larger, functional molecules.

The reaction of 4,5-dihydroxyimidazolidine-2-thione (DHIT) or its O-alkylated derivatives with ureas and thioureas provides a direct route to these glycoluril analogues. The dihydroxy groups of DHIT can be readily displaced by nucleophilic nitrogen atoms from urea or thiourea in an acid-catalyzed condensation reaction, leading to the formation of a second fused five-membered ring.

For instance, the condensation of 4,5-dihydroxyimidazolidine-2-thione with 1-substituted ureas has been developed as a method for the synthesis of 1-substituted semithioglycolurils. researchgate.net This reaction provides a regioselective pathway to these otherwise difficult-to-access structures. Similarly, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas has been shown to yield 1-alkyl-4-methylsemithioglycolurils as the major products. researchgate.net

The general synthetic approach involves the cyclocondensation of a substituted urea with either 4,5-dihydroxy- or 4,5-dimethoxyimidazolidine-2-thione (B3036637). researchgate.net This highlights the utility of 4,5-dihydroxyimidazolidine-2-thione and its derivatives as versatile platforms for constructing the glycoluril scaffold. The reaction conditions, such as pH and temperature, can influence the reaction pathway and the yield of the desired products.

The following table summarizes the synthesis of various glycoluril and thioglycoluril analogues from precursors related to 4,5-dihydroxyimidazolidine-2-thione:

| Precursor 1 | Precursor 2 | Product | Key Findings | Reference |

| Glyoxal | Urea (2 equiv.) | Glycoluril (Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione) | Standard synthesis of the parent glycoluril. | wikipedia.org |

| 4,5-Dimethoxyimidazolidine-2-thione (DMIT) or 4,5-Dihydroxyimidazolidine-2-thione (DHIT) | 1-Alkylureas | 1-Alkyl-semithioglycolurils | Development of methods for synthesizing previously unavailable 1-substituted semithioglycolurils. | researchgate.netresearchgate.net |

| 4,5-Dihydroxy-1-methylimidazolidine-2-thione | 1-Alkylureas | 1-Alkyl-4-methylsemithioglycolurils | Regioselective reaction favoring the formation of 1-alkyl-4-methylsemithioglycolurils. | researchgate.net |

| 4,5-Dihydroxyimidazolidin-2-ones(thiones) | N-[2-(dimethylamino)ethyl]urea | N-[2-(Dimethylamino)ethyl]glycolurils | Systematic study of α-ureidoalkylation to produce functionalized glycolurils. | researchgate.net |

Analytical Methodologies for Process Monitoring and Characterization of 4,5 Dihydroxyimidazolidine 2 Thione Synthesis

High-Performance Liquid Chromatography (HPLC) for Reaction Pathway and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for studying the synthesis of 4,5-Dihydroxyimidazolidine-2-thione. It allows for the separation, identification, and quantification of reactants, intermediates, and the final product, providing a detailed picture of the reaction pathway and its kinetics.

A key application of HPLC in DHIT synthesis is the monitoring of the concentrations of thiourea (B124793) and the forming DHIT over time. tsu.ru This data is crucial for developing and validating kinetic models of the synthesis process. For instance, a study confirmed the formation of byproducts such as imidazole-2-thiones and 4,5-dihydroxyimidazolidin-2-one (B1345477) through NMR, while HPLC was used to study the kinetics of the scalable DHIT synthesis. tsu.ru The kinetic model derived from this data accurately described the rates of DHIT formation and thiourea consumption. tsu.ru

The development of a specific HPLC method using an aqueous normal-phase column, such as a Luna HILIC 200 Å column, has been instrumental. researchgate.net This method effectively separates the cis and trans isomers of both 4,5-dihydroxyimidazolidine-2-thione and its derivative, 4,5-dimethoxyimidazolidine-2-thione (B3036637). researchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, for example, in a 95:5 v/v ratio. researchgate.net This separation is critical as the isomeric composition can influence the final product's properties.

A typical chromatogram reveals the retention behavior of the involved compounds. Thiourea, being a polar molecule, exhibits a minimal retention factor (e.g., 0.42), while the DHIT isomers are well-resolved. researchgate.net This allows for the development of precise assay procedures to determine the concentrations of both DHIT and unreacted thiourea in the reaction mixture. researchgate.net

Table 1: HPLC Method Parameters for DHIT Synthesis Analysis

| Parameter | Value |

| Column | Luna HILIC 200 Å (silica with cross-linked diol) |

| Mobile Phase | Acetonitrile/Water (95:5 v/v) |

| Analytes Separated | cis/trans-4,5-dihydroxyimidazolidine-2-thione, cis/trans-4,5-dimethoxyimidazolidine-2-thione, Thiourea |

This table summarizes typical parameters for the HPLC analysis of DHIT synthesis, enabling the separation and quantification of key components.

In Situ Raman Spectroscopy for Real-Time Reaction Monitoring

In situ Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the real-time, non-invasive monitoring of chemical reactions, including the synthesis of 4,5-Dihydroxyimidazolidine-2-thione. nih.govcellculturedish.com This technique provides continuous data on the concentrations of reactants and products, enabling dynamic control and a deeper understanding of the reaction progress. cellculturedish.com

A novel approach for quantitative analysis using in situ Raman spectroscopy involves using a commercially available immersion probe, which also serves as an internal standard. researchgate.net This method has been successfully applied to determine the concentrations of thiourea and urea (B33335) in reaction mixtures for the synthesis of DHIT and allantoin, respectively. researchgate.net Despite partial overlap between the analyte signal (e.g., the –C=S vibration of thiourea at 730 cm⁻¹) and the immersion probe's own signal (e.g., at 790 cm⁻¹), the method demonstrates linearity and precision over a range of concentrations. researchgate.net For thiourea in the DHIT synthesis, the method is effective for concentrations ranging from 0.10 to 1.57 M. researchgate.net

The real-time data provided by Raman spectroscopy is invaluable for monitoring critical process parameters. cellculturedish.comnih.gov It allows for the immediate detection of deviations from the desired reaction trajectory, enabling corrective actions to be taken to prevent batch failures. cellculturedish.com This capability is central to the implementation of Quality by Design (QbD) principles in pharmaceutical manufacturing. cellculturedish.com

Table 2: Application of In Situ Raman Spectroscopy in DHIT Synthesis

| Analyte | Raman Band (cm⁻¹) | Concentration Range (M) | Key Benefit |

| Thiourea | 730 (-C=S vibration) | 0.10 - 1.57 | Real-time monitoring of reactant consumption |

This table highlights the use of in situ Raman spectroscopy for the quantitative monitoring of thiourea during DHIT synthesis.

Synergistic Application of Spectroscopic and Computational Methods for Product Identification and Purity Assessment

A comprehensive understanding of the structure and purity of 4,5-Dihydroxyimidazolidine-2-thione and its derivatives is achieved through the synergistic use of various spectroscopic techniques and computational methods. This combination is particularly crucial for identifying isomers and elucidating the structural features of newly synthesized compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C, DEPT 135, APT) and 2D (HCQC, HMBC) techniques, is fundamental for the structural elucidation of DHIT derivatives. researchgate.netmdpi.com For example, the N-methylol derivatives of DHIT were identified for the first time using these advanced NMR methods. researchgate.netmdpi.com The chemical shifts in the ¹³C NMR spectrum are particularly informative. For instance, the signals for the carbon of the thione group in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione appear at approximately 180.43 and 180.85 ppm, while the ring carbon signals are found around 78.36 and 85.73 ppm. mdpi.com

Quantum chemical calculations, specifically Density Functional Theory (DFT), are employed to complement experimental NMR data. mdpi.com By calculating theoretical chemical shifts, researchers can confirm the assignment of experimental signals and gain deeper insights into the effects of different substituents on the electronic environment of the imidazolidine-2-thione ring. mdpi.com For example, the introduction of an alkyl substituent at the N-position leads to an up-field shift of the ring carbon signals due to inductive effects. mdpi.com

The combination of HPLC and NMR is also powerful for studying reaction pathways and identifying byproducts. tsu.ru While HPLC provides quantitative data on the main components, NMR is used to identify the structure of minor species, such as imidazole-2-thiones and 4,5-dihydroxyimidazolidin-2-one, which may be present in the reaction mixture. tsu.ru The "doublet" signals observed in the ¹³C NMR spectrum of the reaction mixture can indicate the presence of both cis and trans isomers of DHIT. researchgate.net

Table 3: Spectroscopic and Computational Data for DHIT and a Derivative

| Compound | Technique | Key Findings |

| trans-4,5-Dihydroxyimidazolidine-2-thione | X-ray Crystallography | Triclinic crystal system, Pī space group. The five-membered ring adopts an envelope conformation with hydroxyl groups on opposite sides. researchgate.net |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | ¹³C NMR | Thione C: ~180.43, 180.85 ppm; Ring CH: ~78.36, 85.73 ppm; Methylol CH₂: ~66.24 ppm. mdpi.com |

| N-Alkyl Derivatives of DHIT | NMR & DFT | Alkyl substitution at the N-position causes an up-field shift of ring carbon signals. mdpi.com |

This table presents key structural data obtained from various analytical methods for DHIT and its derivatives, illustrating the power of a multi-technique approach.

Future Research Directions and Unresolved Scientific Inquiries

Exploration of Novel and Sustainable Synthetic Routes

The primary synthesis of 4,5-Dihydroxyimidazolidine-2-thione and its derivatives involves the condensation reaction between a substituted thiourea (B124793) and glyoxal (B1671930). spbu.runu.edu.kz While effective, this method often results in a mixture of cis- and trans-isomers, with the trans-isomer typically being predominant. spbu.runu.edu.kz Current research has explored both classical and microwave-assisted synthetic methods. researchgate.netscispace.com

Future research should prioritize the development of novel, sustainable, and stereoselective synthetic strategies. Key areas of inquiry include:

Green Catalysis: Investigating the use of environmentally benign catalysts, such as deep eutectic solvents (DES) like choline (B1196258) chloride:oxalic acid, could offer a more sustainable alternative to traditional acid catalysts. researchgate.net

Stereoselective Synthesis: A significant challenge is the selective synthesis of either the cis- or trans-isomer. Future work should focus on developing catalytic systems or reaction conditions that can control the stereochemical outcome of the cyclization reaction.

Alternative Starting Materials: Exploring alternative, readily available, and renewable starting materials to replace glyoxal and thioureas could enhance the sustainability of DHIT production.

A comparative look at existing and potential synthetic methods highlights the opportunities for improvement:

| Method | Advantages | Disadvantages | Future Research Focus |

| Classical Synthesis | Well-established, straightforward | Often requires harsh conditions, produces isomeric mixtures, may use hazardous solvents | Optimization of reaction conditions for higher selectivity and yield |

| Microwave-Assisted | Faster reaction times, potentially higher yields researchgate.netscispace.com | Requires specialized equipment, optimization of parameters needed | Broader application to a wider range of DHIT derivatives |

| Green Acid Catalysis | Utilizes sustainable catalysts like DES researchgate.net | Scope and efficiency for various derivatives not fully explored | Screening of new green catalysts, understanding catalytic mechanisms |

| One-Pot Synthesis | Increased efficiency, reduced waste researchgate.netdntb.gov.ua | Can be complex to optimize, potential for side reactions | Design of novel one-pot sequences for complex target molecules |

Deeper Mechanistic Elucidation of Complex Transformation Reactions

The reaction pathway for DHIT synthesis is understood to proceed through the formation of several intermediates, including aminoalcohols, imines, and geminal diamines, followed by cyclization. researchgate.netacs.org Density Functional Theory (DFT) calculations have been employed to model the potential energy surface and identify the most favorable reaction pathways. researchgate.netacs.org However, a complete picture of the formation of all target and by-products is still lacking in the literature. spbu.runu.edu.kz

Unresolved questions that demand further investigation include:

Intermediate Characterization: While some stable intermediates have been proposed and detected, a comprehensive experimental characterization of all transient species is needed to fully validate the proposed mechanisms. researchgate.netresearchgate.net Techniques like in situ Raman spectroscopy have shown promise for quantitative monitoring of reactants and could be expanded to track intermediates. researchgate.net

Influence of Substituents: The precise electronic and steric effects of different substituents on the N-atoms of the thiourea precursor on the reaction kinetics and mechanism are not fully understood. Systematic studies are required to build a predictive model.

By-product Formation: The pathways leading to the formation of by-products during synthesis are not well-documented. spbu.runu.edu.kz A thorough investigation into these side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired DHIT product.

Desulfurization Reactions: The transformation of imidazolidine-2-thiones to their corresponding imidazolidin-2-one analogs is a reaction of significant interest. bohrium.com A deeper mechanistic understanding of various desulfurization methods would enable more controlled and efficient synthesis of related compounds.

Advanced Characterization of Non-Canonical Derivatives and Isomeric Forms

A range of N- and O-derivatives of DHIT have been synthesized, including N-alkyl, N-phenyl, N-methylol, and O-alkyl variants. mdpi.com The characterization of these derivatives, particularly the unambiguous identification of geometric isomers, remains a key research focus. mdpi.com One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in this area, with the first identification of N-methylol derivatives of DHIT being a notable achievement. researchgate.netmdpi.com

Future research should focus on:

Synthesis of Novel Derivatives: The synthesis and characterization of previously inaccessible derivatives, such as 1-substituted semithioglycolurils and trialkylsemithioglycolurils, opens new avenues for structural and functional exploration. researchgate.netbohrium.com

Advanced Spectroscopic and Crystallographic Studies: While NMR is powerful, a combination of advanced techniques, including high-resolution mass spectrometry (HR-LC-MS) and single-crystal X-ray diffraction, is essential for the definitive structural elucidation of new derivatives and their isomers. researchgate.netnih.gov

Isomer Separation and Analysis: The separation of cis and trans isomers, which can be challenging, is critical for studying their individual properties. researchgate.net Techniques like aqueous normal-phase HPLC have been successfully applied and should be further developed. dntb.gov.uaresearchgate.netresearchgate.net Quantum chemical calculations can aid in assigning spectra to specific isomers by predicting their relative energies and spectral properties. mdpi.commdpi.com

The following table summarizes key NMR data used to distinguish between cis and trans isomers of DHIT derivatives.

| Derivative Type | Isomer | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Reference |

| Unsubstituted DHIT | trans | 4.71 (d, 2H, CH) | 182.11 (C=S), 87.22 (CH) | mdpi.com |

| cis | 5.04 (d, 2H, CH) | 181.35 (C=S), 79.95 (CH) | mdpi.com | |

| N-methylol DHIT | trans (major) | 5.02 (d, CH) | 180.85 (C=S), 85.73 (CH) | mdpi.com |

| cis (minor) | - | 180.43 (C=S), 78.36 (CH) | mdpi.com |

Note: The chemical shifts can vary based on the solvent and specific substituents.

Design Principles for Tailored Reactivity and Selectivity

The chemical reactivity and physical properties of the DHIT core can be precisely controlled by the introduction of various substituents. dntb.gov.uamdpi.com For instance, introducing alkyl groups at the nitrogen positions leads to up-field shifts of the ring's carbon atoms in the ¹³C NMR spectrum due to inductive effects. dntb.gov.uamdpi.com In contrast, N-phenyl groups introduce a ring current effect that also influences the chemical shifts of the carbon signals. dntb.gov.uamdpi.com This ability to modulate the electronic environment of the heterocyclic ring is fundamental to designing molecules with specific functions.

Future research in this area should aim to establish clear design principles for:

Controlling Reactivity: Systematically studying how different electron-donating and electron-withdrawing groups at the N- and O-positions affect the reactivity of the thione group and the hydroxyl groups. This could lead to the development of DHIT-based reagents with tunable reactivity for organic synthesis.

Selective Transformations: Exploring how substituents can direct the regioselectivity of further reactions. For example, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas predominantly yields 1-alkyl-4-methylsemithioglycolurils, demonstrating a degree of regioselectivity that could be further exploited. researchgate.net

Materials Science Applications: Designing DHIT derivatives as ligands for metal complexes or as building blocks for supramolecular structures. scispace.comsciencemadness.org The ability to tailor properties like solubility, polarity, and binding affinity through substituent modification is crucial for applications in areas like corrosion inhibition, where organic stabilizers are used to form sparingly soluble complexes with metal ions. google.comgoogle.comjustia.com

Catalysis: Investigating the potential of DHIT derivatives to act as catalysts, leveraging the hydrogen bonding capabilities of the hydroxyl groups and the coordination potential of the sulfur and nitrogen atoms. scispace.com

By systematically exploring these unresolved questions, the scientific community can unlock the full potential of 4,5-Dihydroxyimidazolidine-2-thione and its derivatives, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Q. What are the established synthetic routes for 4,5-dihydroxyimidazolidine-2-thione, and how do reaction conditions influence yield and purity?